molecular formula C9H18O B073554 3-Cyclohexylpropan-1-ol CAS No. 1124-63-6

3-Cyclohexylpropan-1-ol

Cat. No. B073554
CAS RN: 1124-63-6
M. Wt: 142.24 g/mol
InChI Key: CLYAQFSQLQTVNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Cyclohexylpropan-1-ol often involves catalytic processes and regiospecific reactions. For instance, the cycloaddition of azides to alkynes, catalyzed by copper(I), produces 1,4-substituted [1,2,3]-triazoles, a reaction that showcases the efficiency and versatility of modern synthetic methods in producing compounds with related structures (Tornøe, Christensen, & Meldal, 2002). Similarly, iridium-catalyzed C-C coupling via transfer hydrogenation is another method that demonstrates the synthesis of related compounds through carbonyl addition from the alcohol or aldehyde oxidation level (Bower, Patman, & Krische, 2008).

Molecular Structure Analysis

The molecular structure of related compounds like 3-Cyclohexylpropan-1-ol and its derivatives is often elucidated using various spectroscopic methods. For example, the structure of synthesized compounds and their complexes can be proposed based on elemental analysis, IR, UV-VIS spectroscopy, magnetic susceptibility, conductometry, and NMR spectroscopy, as shown in studies involving cyclohexylidene derivatives (Ozturk, Şekerci, & Ozdemir, 2005).

Chemical Reactions and Properties

Chemical reactions involving 3-Cyclohexylpropan-1-ol and its analogs are diverse, showcasing the compound’s reactivity and its potential to undergo various transformations. For example, cyclisation reactions via alkoxyl radical and aryl radical-cation intermediates demonstrate the compound's ability to form cyclic structures under specific conditions (Gilbert & Mccleland, 1989).

Scientific Research Applications

  • Chemical Synthesis : 3-Cyclohexylpropan-1-ol has been used in the synthesis of 3-cyclohexylpropyl caffeate via trans-esterification by Candida antarctica lipase B . This suggests that it could be used as a reagent in certain types of chemical reactions, particularly those involving esterification processes.

  • Chemical Properties and Safety : It’s also worth noting that there are resources available for predicting the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazards for this chemical . This could be useful in assessing the safety and handling procedures for this compound in a laboratory setting.

  • Material Science : Given its chemical properties, 3-Cyclohexylpropan-1-ol might be used in material science research . The exact applications would depend on the specific research goals and could involve a variety of experimental procedures.

  • Chemical Synthesis : As mentioned earlier, 3-Cyclohexylpropan-1-ol has been used in the synthesis of other compounds, such as 3-cyclohexylpropyl caffeate . This suggests potential applications in organic chemistry and related fields.

  • Safety Testing : There are resources available for predicting the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazards for this chemical . This could be useful in assessing the safety and handling procedures for this compound in a laboratory setting.

properties

IUPAC Name

3-cyclohexylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c10-8-4-7-9-5-2-1-3-6-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYAQFSQLQTVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047244
Record name 3-Cyclohexylpropan-1-ol
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexylpropan-1-ol

CAS RN

1124-63-6
Record name 3-Cyclohexyl-1-propanol
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Record name 3-Cyclohexylpropanol
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Record name Cyclohexanepropanol
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Record name 3-Cyclohexylpropan-1-ol
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Record name 3-cyclohexylpropan-1-ol
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Record name 3-CYCLOHEXYLPROPANOL
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Synthesis routes and methods I

Procedure details

Lithium aluminum hydride (24.2 g, 0.64 mole) was slurried into 300 ml of dry ether (distilled from benzophenone ketyl, generated in situ from sodium and benzophenone). The slurry was cooled in an ice-water bath and a solution of 100 g (0.64 mole) of 3-cyclohexylpropionic acid (Bielstein 9:[2]13) in 250 ml of dry ether was slowly added. The resultant mixture was heated to reflux for 1 hr and then cooled in an ice-water bath. Ethyl acetate (100 ml) was slowly added to the mixture. This addition was followed by the addition of 24.2 ml of water, 24.2 ml of 15% aqueous sodium hydroxide solution and 72.6 ml of water. The mixture was filtered and the solvent was removed in vacuo. Distillation of this mixture at reduced pressure resulted in 71.6 g (78.7%) of pure 3-cyclohexylpropan-1-ol having the following physical characteristics:
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24.2 g
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100 g
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250 mL
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100 mL
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300 mL
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24.2 mL
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72.6 mL
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24.2 mL
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Synthesis routes and methods II

Procedure details

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